molecular formula C7H9ClN2O B1524453 2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole CAS No. 1178318-62-1

2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole

Cat. No. B1524453
M. Wt: 172.61 g/mol
InChI Key: LZCRVMSETJTUOP-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Application in Biological Studies

1,3,4-Oxadiazoles are synthesized through various methods, including on-water, catalyst-free, and room-temperature processes, showcasing their versatility and eco-friendly approach to chemical synthesis (Zhu et al., 2015). They have been evaluated for their potential in insecticidal and fungicidal activities, with some derivatives showing promising results against fungal pathogens and pest insects (Milinkevich et al., 2009).

Medicinal Chemistry and Drug Discovery

Despite the exclusion of drug use and side effects, it's noteworthy that 1,3,4-oxadiazoles have been extensively studied for their medicinal properties. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitubercular, and anticancer effects. These compounds have been utilized as scaffolds in the development of new drugs due to their diverse biological properties and potential therapeutic benefits (Zarei & Rasooli, 2017).

Safety And Hazards

This involves studying the toxicity of the compound and understanding how to handle it safely. It includes information on how to store the compound and what to do in case of accidental exposure .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. It could include potential applications or reactions that haven’t been explored yet .

properties

IUPAC Name

2-(chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-4-6-9-10-7(11-6)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCRVMSETJTUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole

CAS RN

1178318-62-1
Record name 2-(chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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